8-Fluoro-1-methyl-2,3,4,5-tetrahydro-1h-3-benzazepine 8-Fluoro-1-methyl-2,3,4,5-tetrahydro-1h-3-benzazepine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13515247
InChI: InChI=1S/C11H14FN/c1-8-7-13-5-4-9-2-3-10(12)6-11(8)9/h2-3,6,8,13H,4-5,7H2,1H3
SMILES: CC1CNCCC2=C1C=C(C=C2)F
Molecular Formula: C11H14FN
Molecular Weight: 179.23 g/mol

8-Fluoro-1-methyl-2,3,4,5-tetrahydro-1h-3-benzazepine

CAS No.:

Cat. No.: VC13515247

Molecular Formula: C11H14FN

Molecular Weight: 179.23 g/mol

* For research use only. Not for human or veterinary use.

8-Fluoro-1-methyl-2,3,4,5-tetrahydro-1h-3-benzazepine -

Specification

Molecular Formula C11H14FN
Molecular Weight 179.23 g/mol
IUPAC Name 7-fluoro-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine
Standard InChI InChI=1S/C11H14FN/c1-8-7-13-5-4-9-2-3-10(12)6-11(8)9/h2-3,6,8,13H,4-5,7H2,1H3
Standard InChI Key TXVNTTRQUFIPMP-UHFFFAOYSA-N
SMILES CC1CNCCC2=C1C=C(C=C2)F
Canonical SMILES CC1CNCCC2=C1C=C(C=C2)F

Introduction

8-Fluoro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine is a nitrogen-containing heterocyclic compound characterized by a fused bicyclic structure. It features a fluoro substituent at the 8-position and a methyl group at the 1-position of the benzazepine framework. This compound is recognized for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological disorders.

Synthesis

The synthesis of 8-Fluoro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine typically involves multi-step organic reactions. Common methods include the use of fluorinating agents to introduce the fluorine substituent and the formation of the benzazepine ring through cyclization reactions.

Biological Activity

Compounds similar to 8-Fluoro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine exhibit significant biological activity. These include interactions with various receptors, which are crucial for understanding their therapeutic potential and side effect profiles.

Similar Compounds

Several compounds exhibit structural similarities to 8-Fluoro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine. Notable examples include:

Compound NameCAS NumberSimilarityKey Features
8-Fluoro-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole64368-85-00.99Contains a methyl group and a different ring system
6-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole177858-77-40.97Fluorine at the 6-position affects biological activity
8-Fluoro-(2-(pyridin-4-yl)ethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride136777-43-00.96Incorporates a pyridine moiety influencing receptor binding
9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole919120-68-60.92Features additional saturation affecting pharmacokinetics
8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole64172-41-40.90Methyl substitution alters interaction profiles

Applications in Medicinal Chemistry

8-Fluoro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine is of interest in medicinal chemistry due to its potential therapeutic applications, particularly in neurological disorders. The unique structure of this compound lends itself to various applications, including the development of drugs targeting specific receptors in the brain.

Safety and Handling

Handling of 8-Fluoro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine requires caution due to its potential biological activity and chemical reactivity. Safety precautions should include wearing protective gear and following standard laboratory protocols for handling organic compounds.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator